Diallyl pimelate

Catalog No.
S14328738
CAS No.
91906-66-0
M.F
C13H20O4
M. Wt
240.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl pimelate

CAS Number

91906-66-0

Product Name

Diallyl pimelate

IUPAC Name

bis(prop-2-enyl) heptanedioate

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

InChI

InChI=1S/C13H20O4/c1-3-10-16-12(14)8-6-5-7-9-13(15)17-11-4-2/h3-4H,1-2,5-11H2

InChI Key

SQBBIIARQXLCHP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCCCCC(=O)OCC=C

Diallyl pimelate is an ester formed from pimelic acid and allyl alcohol. Its chemical formula is C13H20O4C_{13}H_{20}O_{4}, with a molecular weight of approximately 240.2955 g/mol. The compound features two allyl groups attached to the pimelate backbone, which contributes to its reactivity and utility in various chemical processes .

  • Esterification: It can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water and acid or base, it can revert to pimelic acid and allyl alcohol.
  • Polymerization: Due to the presence of multiple double bonds, it can participate in polymerization reactions, leading to the formation of larger polymeric structures.
  • Reduction: Diallyl pimelate can be reduced to produce corresponding alcohols using reducing agents like lithium aluminum hydride .

Diallyl pimelate exhibits several biological activities:

  • Antimicrobial Properties: Studies indicate that it possesses antimicrobial effects against various bacterial strains.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems .
  • Potential Therapeutic Uses: Its derivatives are being explored for therapeutic applications, particularly in the pharmaceutical industry due to their bioactive nature .

Diallyl pimelate can be synthesized through several methods:

  • Direct Esterification: This involves the reaction between pimelic acid and allyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Transesterification: Using another ester and allyl alcohol under suitable conditions can also yield diallyl pimelate.
  • Enzymatic Methods: Enzymes such as lipases can catalyze the reaction under mild conditions, providing a more environmentally friendly approach .

Diallyl pimelate finds applications in various fields:

  • Chemical Industry: It serves as a monomer in the production of polymers and resins.
  • Pharmaceuticals: Its derivatives are investigated for potential use in drug formulations due to their biological activities.
  • Flavoring Agents: The compound is also used in flavoring and fragrance formulations due to its pleasant aroma .

Research on diallyl pimelate has explored its interactions with various biological molecules:

  • Enzyme Inhibition: Studies have shown that it may inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic uses.
  • Cellular Interactions: Diallyl pimelate has been examined for its effects on cell cultures, indicating cytotoxicity at high concentrations while exhibiting protective effects at lower doses .

Diallyl pimelate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Diallyl phthalateContains phthalate instead of pimelateKnown for its use in plastics and resins
Diallyl glutarateContains glutarateExhibits different reactivity due to additional carbon chain
Diallyl adipateContains adipateOften used in food additives and flavorings
Diallyl sebacateContains sebacateUsed in lubricants and plasticizers

Diallyl pimelate is unique due to its specific biological activities and applications related to its ester structure, making it valuable in both industrial and pharmaceutical contexts .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

240.13615911 g/mol

Monoisotopic Mass

240.13615911 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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